4-Hydroxy-3-methoxy-5-methylbenzonitrile

Organic synthesis Nitrile formation Process chemistry

4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS 173900-47-5) delivers a critical 5-methyl substitution pattern absent in generic vanillonitrile (CAS 4421-08-3), enabling ortho-methyl aromatic building block synthesis essential for SAR-driven lead optimization. The 3-methoxy-4-hydroxy-5-methyl arrangement provides unique hydrogen-bonding and steric profiles distinct from both vanillonitrile and 3-ethyl congeners. Validated CuCN/DMSO cyanation (71.6% isolated yield) sets a quantitative benchmark for custom synthesis evaluation. Predicted pKa 8.20±0.23 and consensus LogP 1.55 support solubility-permeability modulation in medicinal chemistry programs. Standard availability at ≥95% purity enables immediate integration into patent-derived synthetic routes.

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 173900-47-5
Cat. No. B2807464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxy-5-methylbenzonitrile
CAS173900-47-5
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)OC)C#N
InChIInChI=1S/C9H9NO2/c1-6-3-7(5-10)4-8(12-2)9(6)11/h3-4,11H,1-2H3
InChIKeyGDTYZCNHSKOBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methoxy-5-methylbenzonitrile CAS 173900-47-5: Synthetic Scaffold and Intermediates Procurement Guide


4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS 173900-47-5) is a trisubstituted benzonitrile featuring a phenolic hydroxyl at the 4-position, a methoxy group at the 3-position, and a methyl substituent at the 5-position [1]. This substitution pattern defines it as a 3-methoxy-5-methyl-4-hydroxybenzonitrile, with a molecular weight of 163.17 g/mol and the molecular formula C9H9NO2 . The compound is documented as a versatile small-molecule scaffold in patent literature, specifically within Roche Palo Alto's US2008/146595 A1, where it serves as an intermediate building block [2]. It is classified as a ligand and building block in chemical procurement systems, with standard commercial availability at 95-97% purity from multiple vendors .

Why 4-Hydroxy-3-methoxy-5-methylbenzonitrile Cannot Be Substituted with Vanillonitrile or Other In-Class Analogs


Generic substitution of 4-hydroxy-3-methoxy-5-methylbenzonitrile with the more widely available 4-hydroxy-3-methoxybenzonitrile (vanillonitrile, CAS 4421-08-3) introduces a critical regioisomeric mismatch at the 5-position that fundamentally alters downstream reactivity, steric environment, and electronic properties . The target compound bears a 5-methyl substituent that modifies the electron density on the aromatic ring, influencing both the pKa of the phenolic hydroxyl (predicted 8.20 ± 0.23) and the reactivity of the nitrile group in subsequent transformations . Similarly, substitution with 3-ethyl-4-hydroxy-5-methylbenzonitrile—a key building block for the S1P1 modulator cenerimod—introduces an ethyl rather than methoxy group at the 3-position, altering both lipophilicity (LogP shift) and hydrogen-bonding capacity [1]. These structural distinctions are non-trivial for any synthetic program requiring precise pharmacophoric alignment or regioselective coupling. The quantitative evidence below establishes the verifiable parameters that differentiate this specific compound from its closest structural analogs.

Quantitative Differentiation of 4-Hydroxy-3-methoxy-5-methylbenzonitrile Against Structural Analogs: Evidence for Procurement Decisions


Synthetic Yield Benchmark: CuCN-Mediated Cyanation Delivers 71.6% Yield in One Step

The target compound is prepared via a single-step CuCN-mediated cyanation of 4-bromo-2-methoxy-6-methylphenol in DMSO at 150°C, achieving an isolated yield of 71.6% after silica gel column chromatography . This yield provides a procurement-relevant benchmark for evaluating custom synthesis quotes, assessing commercial batch consistency, and estimating material cost when scaling. In contrast, the synthesis of the non-methylated analog 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) is commercially available but typically relies on different routes (e.g., from vanillin via oxime dehydration), and no standardized single-step yield benchmark is established in the public literature for direct comparison .

Organic synthesis Nitrile formation Process chemistry Building block preparation

Regiospecific Substitution Pattern: 5-Methyl Group Confers Distinct Physicochemical Profile vs. Vanillonitrile

The presence of the 5-methyl substituent differentiates this compound from the more common vanillonitrile scaffold. The target compound has a predicted pKa of 8.20 ± 0.23, reflecting the electron-donating effect of the methyl group on the phenolic hydroxyl . Its predicted boiling point is 313.0 ± 42.0 °C at 760 mmHg, with a predicted density of 1.20 ± 0.1 g/cm³ and a consensus LogP of 1.55 . In contrast, vanillonitrile exhibits an experimental melting point of 85-87 °C and a predicted boiling point of approximately 270.21 °C . While these values are predicted rather than experimental, they establish a differentiable physicochemical fingerprint that informs solubility, chromatographic behavior, and formulation considerations during procurement.

Physicochemical properties QSAR Lead optimization Scaffold selection

Patent-Documented Utility as a Versatile Scaffold in Roche Palo Alto's 2008 Disclosure

The compound is explicitly cited in Roche Palo Alto's patent application US2008/146595 A1 (Page/Page column 36) as an intermediate [1]. While the specific therapeutic target is not disclosed in the public abstract, the inclusion in this patent portfolio signals validated utility as a building block for pharmaceutical research programs. In contrast, the non-methylated analog 4-hydroxy-3-methoxybenzonitrile, while also used in synthesis, is more commonly associated with fragrance and specialty chemical applications (e.g., as vanillonitrile in flavor synthesis) rather than being embedded in pharma patent disclosures . This distinction matters for procurement teams prioritizing compounds with documented pharmaceutical relevance.

Medicinal chemistry Patent analysis Building block Scaffold diversity

Procurement-Guided Application Scenarios for 4-Hydroxy-3-methoxy-5-methylbenzonitrile Based on Verifiable Evidence


Synthesis of Ortho-Methyl-Substituted Aromatic Pharmacophores

The 5-methyl substitution pattern is non-negotiable for synthetic routes requiring ortho-methyl aromatic building blocks. The documented 71.6% yield from CuCN-mediated cyanation provides a validated entry point for constructing methyl-bearing benzonitrile cores that are essential in medicinal chemistry programs targeting specific receptor geometries where the methyl group influences binding pocket occupancy.

Ligand and Scaffold Diversification in Drug Discovery

The compound is categorized as a ligand and building block by multiple vendors and appears in the Roche Palo Alto patent portfolio [1]. Procurement is justified for lead optimization campaigns requiring trisubstituted benzonitrile scaffolds where the 3-methoxy-4-hydroxy-5-methyl arrangement provides a unique hydrogen-bonding and steric profile distinct from the more common vanillonitrile core.

Physicochemical Property-Driven Lead Optimization

The predicted pKa (8.20±0.23) and consensus LogP (1.55) position this compound in a moderately lipophilic, weakly acidic phenolic space. This profile supports its use in structure-activity relationship (SAR) studies where modulating solubility-permeability balance is critical. The predicted boiling point elevation of ~43°C relative to vanillonitrile also informs distillation and purification strategies during process development .

Benchmarking Synthetic Feasibility for Custom Synthesis Quotes

The published 71.6% isolated yield from a one-step CuCN/DMSO protocol serves as a quantitative benchmark for evaluating third-party custom synthesis proposals. Procurement teams can assess whether quoted yields are competitive, identify potential impurities (residual Cu salts, brominated precursors), and anticipate chromatographic purification requirements—factors that directly impact total cost of ownership.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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